molecular formula C16H14F3NO4 B1406550 1-(2-(Benzyloxy)ethoxy)-4-nitro-2-(trifluoromethyl)benzene CAS No. 1627856-98-7

1-(2-(Benzyloxy)ethoxy)-4-nitro-2-(trifluoromethyl)benzene

Cat. No. B1406550
CAS RN: 1627856-98-7
M. Wt: 341.28 g/mol
InChI Key: ZCPXSKDYYCNFSJ-UHFFFAOYSA-N
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Description

“1-(2-(Benzyloxy)ethoxy)-4-nitro-2-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C14H11F3O . It is also known as 1-Benzyloxy-4-trifluoromethyl-benzene .


Synthesis Analysis

The synthesis of similar compounds involves the use of trifluoromethoxy groups, which are becoming increasingly important in both agrochemical research and pharmaceutical chemistry . The synthesis of trifluoromethyl ethers, for example, can be simplified by producing the trichloromethyl aryl ethers without isolation and through in situ conversion into the final trifluoromethyl aryl ethers .


Molecular Structure Analysis

The molecular structure of “1-(2-(Benzyloxy)ethoxy)-4-nitro-2-(trifluoromethyl)benzene” is based on its molecular formula C14H11F3O . The structure can be analyzed using various methods such as electron diffraction and spectroscopy supplemented with ab initio calculations .

Scientific Research Applications

Environmental Science

Research into the environmental fate of fluorinated compounds is vital. This compound could be studied to understand the degradation processes and potential environmental impacts of fluorinated organic chemicals.

Each application leverages the unique chemical structure of “1-(2-(Benzyloxy)ethoxy)-4-nitro-2-(trifluoromethyl)benzene” to explore different fields of chemistry and their respective practical implications. While the search did not yield specific applications for this exact compound, the analysis is based on the functional groups present and their common uses in scientific research .

properties

IUPAC Name

4-nitro-1-(2-phenylmethoxyethoxy)-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO4/c17-16(18,19)14-10-13(20(21)22)6-7-15(14)24-9-8-23-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPXSKDYYCNFSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Benzyloxy)ethoxy)-4-nitro-2-(trifluoromethyl)benzene

Synthesis routes and methods

Procedure details

To a mixture of 1-fluoro-4-nitro-2-(trifluoromethyl)benzene (5 g, 23.91 mmol) in DMF (50 mL) was added K2CO3 (6.61 g, 47.8 mmol) and 2-(benzyloxy)ethanol (4.00 g, 26.3 mmol) at rt. The mixture was stirred at 110° C. for 12 h. LCMS and TLC (PE/EA=5:1, Rf=0.4) showed the reaction was finished. The mixture was filtrated, and the filtrate was concentrated to give crude product, which was purified by silica gel column to obtain 1-(2-(benzyloxy)ethoxy)-4-nitro-2-(trifluoromethyl)benzene (7.1 g, 18.18 mmol, 76.0% yield): 1H NMR (400 MHz, CDCl3) 8.49 (d, J=2.4 Hz, 1H), 8.38 (d, J=9.2 Hz, 1H), 7.54-7.28 (m, 5H), 7.13 (d, J=8.4 Hz, 1H), 4.56 (s, 2H), 4.36 (t, J=4.8 Hz, 2H), 3.89 (t, J=3.6 Hz, 2H); ES-LCMS m/z 342 (M+H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
6.61 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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